![molecular formula C11H11F6NO B1333767 1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol CAS No. 453557-79-4](/img/structure/B1333767.png)
1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol
Overview
Description
The compound “1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol” is an organic compound containing a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and an amino group (-NH2) attached to a propanol backbone . The presence of these functional groups could potentially impart interesting chemical and physical properties to the compound.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the propanol backbone. The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The trifluoromethyl group could confer increased stability and electronegativity, while the benzyl group could contribute to the compound’s lipophilicity .Scientific Research Applications
Vibrational Spectral Analysis
This compound has been used in the vibrational spectral analysis of OH and OD groups, particularly in its deuterated derivatives .
Synthesis of Epoxypropane
It has been utilized in the highly stereocontrolled synthesis of 1,1,1-Trifluoro-2,3-epoxypropane , which is important in various chemical syntheses .
Chemical Intermediate
The compound serves as a chemical intermediate for the synthesis of crop-protection products, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine .
Pharmaceutical Research
It is used in pharmaceutical research, particularly in the synthesis of disruptors for glucokinase-glucokinase regulatory protein (GK-GKRP), which may act as potential targets for type II diabetes .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups often interact with a variety of enzymes and receptors in biological systems, altering their function .
Mode of Action
Trifluoromethyl groups are known to engage in various reactions, such as double amination reactions with both aliphatic and aromatic amines . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds containing trifluoromethyl groups are often involved in various biochemical processes, including carbon-carbon bond forming reactions like the suzuki–miyaura (sm) cross-coupling .
Pharmacokinetics
The presence of trifluoromethyl groups can influence the pharmacokinetic properties of a compound, often enhancing its metabolic stability and lipophilicity .
Result of Action
Trifluoromethyl-containing compounds are often used in medicinal chemistry due to their ability to modulate the biological activity of various molecules .
Action Environment
The stability and reactivity of trifluoromethyl groups can be influenced by factors such as temperature, ph, and the presence of other chemical groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-3-[[2-(trifluoromethyl)phenyl]methylamino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)8-4-2-1-3-7(8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPHMWQVYCPSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382429 | |
Record name | 1,1,1-Trifluoro-3-({[2-(trifluoromethyl)phenyl]methyl}amino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol | |
CAS RN |
453557-79-4 | |
Record name | 1,1,1-Trifluoro-3-[[[2-(trifluoromethyl)phenyl]methyl]amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-3-({[2-(trifluoromethyl)phenyl]methyl}amino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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